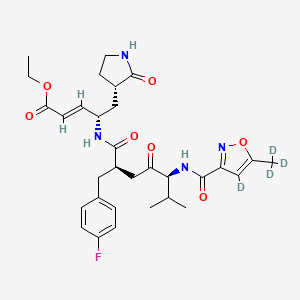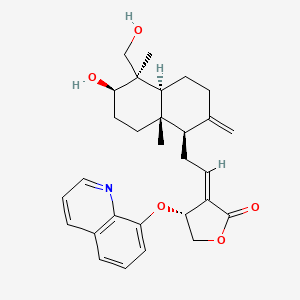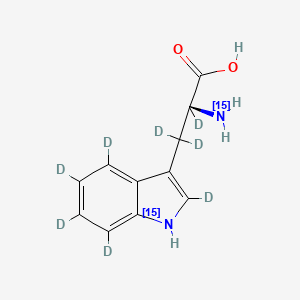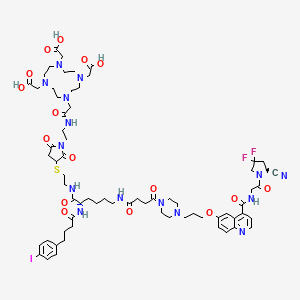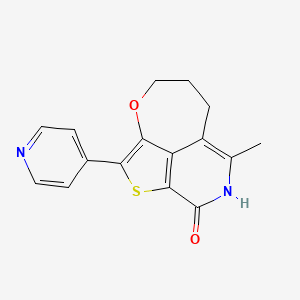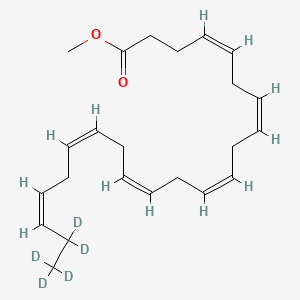
Docosahexaenoic acid-d5 methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Docosahexaenoic acid-d5 methyl ester is a deuterated form of docosahexaenoic acid methyl ester. It is primarily used as an internal standard for the quantification of docosahexaenoic acid methyl ester by gas chromatography or liquid chromatography-mass spectrometry. This compound is an esterified form of docosahexaenoic acid, which is an omega-3 fatty acid known for its significant role in human health, particularly in brain and eye development.
准备方法
Synthetic Routes and Reaction Conditions
Docosahexaenoic acid-d5 methyl ester can be synthesized through the esterification of docosahexaenoic acid with methanol in the presence of a catalyst. The deuterated form is achieved by using deuterated methanol (CD3OD) instead of regular methanol. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for purification. The process begins with the extraction of docosahexaenoic acid from sources such as fish oil or microalgae. The extracted docosahexaenoic acid is then esterified with deuterated methanol. The resulting product is purified using HPLC to achieve high purity levels suitable for research and analytical applications .
化学反应分析
Types of Reactions
Docosahexaenoic acid-d5 methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products
Oxidation: Peroxides and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the reagents used
科学研究应用
Docosahexaenoic acid-d5 methyl ester is widely used in scientific research due to its stability and deuterated nature. Some of its applications include:
Chemistry: Used as an internal standard in gas chromatography and liquid chromatography-mass spectrometry for the quantification of fatty acids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cardiovascular health.
Industry: Utilized in the production of high-purity omega-3 fatty acid supplements .
作用机制
Docosahexaenoic acid-d5 methyl ester exerts its effects primarily through its incorporation into cell membranes. The deuterated form allows for precise tracking and quantification in metabolic studies. It influences membrane fluidity and function, which in turn affects various cellular processes such as signal transduction and gene expression. The compound also plays a role in the regulation of inflammatory responses and oxidative stress .
相似化合物的比较
Similar Compounds
Docosahexaenoic acid methyl ester: The non-deuterated form, commonly used in similar applications but lacks the precision of deuterated tracking.
Docosahexaenoic acid ethyl ester: Another esterified form of docosahexaenoic acid, used in dietary supplements.
Eicosapentaenoic acid methyl ester: An esterified form of another omega-3 fatty acid, eicosapentaenoic acid, with similar applications but different biological effects.
Uniqueness
Docosahexaenoic acid-d5 methyl ester is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of fatty acid metabolism is crucial .
属性
分子式 |
C23H34O2 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC 名称 |
methyl (4Z,7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19-/i1D3,3D2 |
InChI 键 |
VCDLWFYODNTQOT-LYHKTJOJSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC |
规范 SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)

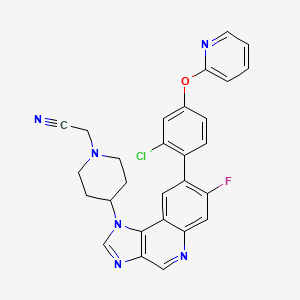
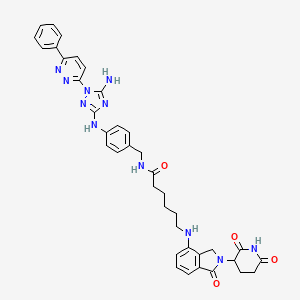
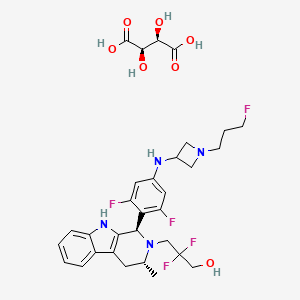
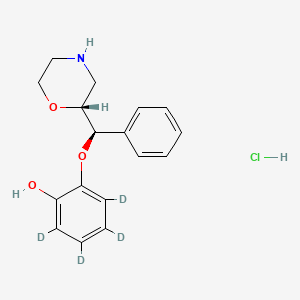
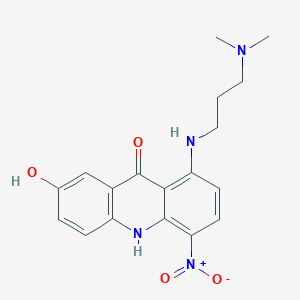
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
